molecular formula C19H25N3O3S B14945550 ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate

ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B14945550
M. Wt: 375.5 g/mol
InChI Key: NQVRQVWAWQKZNA-INIZCTEOSA-N
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Description

ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by functionalization to introduce the desired substituents. Reaction conditions may vary, but common methods include:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can be compared with other pyrrolidine-containing compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to different biological and chemical properties

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 4-[[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C19H25N3O3S/c1-2-25-18(24)14-7-9-15(10-8-14)20-19(26)22-13-5-6-16(22)17(23)21-11-3-4-12-21/h7-10,16H,2-6,11-13H2,1H3,(H,20,26)/t16-/m0/s1

InChI Key

NQVRQVWAWQKZNA-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC[C@H]2C(=O)N3CCCC3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC2C(=O)N3CCCC3

Origin of Product

United States

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